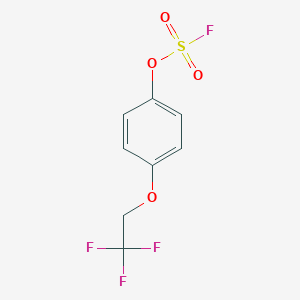

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene, also known as FSTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSTB is a highly reactive and versatile compound that can be used for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene is utilized in the synthesis of fluorinated compounds, which are of considerable interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. For example, it can be involved in the formation of fluoroalkoxy benzenes through reactions with nucleophilic phenol derivatives (Gupton, Idoux, Colon, & Rampi, 1982).

Development of Proton Exchange Membranes

It contributes to the development of semi-crystalline poly (arylene ether) copolymers for proton exchange membranes, offering improved ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. This has implications for efficient cell performance in applications like fuel cells (Kim, Park, & Lee, 2020).

PET Tracer Development

In the field of molecular imaging, specifically for positron emission tomography (PET), this compound is involved in synthesizing novel tracers like 18F-FESB. These tracers can be used for detecting and studying various physiological and pathological processes in the body (Kumar, Zheng, McQuarrie, Jhamandas, & Wiebe, 2005).

Friedel-Crafts Acylation Catalyst

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene can also be used in the context of Friedel-Crafts acylation reactions, serving as a catalyst. This is particularly relevant in the formation of aromatic ketones, contributing significantly to organic synthesis processes (Desmurs, Labrouillere, Roux, Gaspard, Laporterie, & Dubac, 1997).

Groundwater Remediation

It plays a role in the heat-activated persulfate oxidation of perfluorinated compounds in groundwater, which is essential for environmental remediation efforts. This process involves the degradation of contaminants like PFOA and PFOS under suitable conditions for in-situ groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).

Sulfonation Reactions

This compound is used in sulfonation reactions of aromatic systems, contributing to the synthesis of various sulfur-containing organic compounds. These reactions are significant in the production of intermediates for pharmaceuticals and agrochemicals (Kamoshenkova & Boiko, 2010).

Propiedades

IUPAC Name |

1-fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16-17(12,13)14/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYQSIWSDFYXSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)

![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)

![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)